![molecular formula C19H29NO3 B595704 (2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol CAS No. 1346604-77-0](/img/structure/B595704.png)
(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 325.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a complex organic molecule with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H29NO3, with a molecular weight of 319.4 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H29NO3 |
Molecular Weight | 319.4 g/mol |
CAS Number | 164104-49-8 |
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Similar compounds have shown to influence the vesicular monoamine transporter 2 (VMAT2) pathway. VMAT2 is responsible for packaging monoamines into synaptic vesicles; inhibition leads to increased availability of neurotransmitters in the synaptic cleft.
- Inhibition of VMAT2 : Compounds that inhibit VMAT2 prevent the storage of neurotransmitters like dopamine and serotonin in vesicles, leading to altered neurotransmission.
- Neuroprotective Effects : Some studies suggest that related compounds exhibit neuroprotective properties by modulating oxidative stress and apoptosis in neuronal cells.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds:
- Valbenazine : A compound with structural similarities has been approved for treating tardive dyskinesia. It demonstrates significant binding affinity to VMAT2 (Ki = 150 nM) and has been shown to decrease the release of monoamines .
- Neurotransmitter Release Studies : In vitro studies indicate that compounds similar to (2S,3S,11Bs)-9,10-dimethoxy derivatives can modulate dopamine release in neuronal cultures. This suggests potential applications in treating conditions like schizophrenia or Parkinson's disease.
Case Study 1: Tardive Dyskinesia Treatment
A clinical trial involving valbenazine showed significant improvements in patients with tardive dyskinesia compared to placebo groups. The study highlighted the importance of VMAT2 inhibition in managing symptoms associated with excessive dopamine signaling .
Case Study 2: Neuroprotection in Animal Models
Research on related compounds demonstrated protective effects against neurotoxic agents in rat models. The administration of these compounds resulted in reduced neuronal death and improved behavioral outcomes post-exposure to neurotoxins .
属性
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-VJWKIOKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747660 |
Source
|
Record name | (2S,3S,11bS)-9,10-Dimethoxy-3-[2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-77-0 |
Source
|
Record name | (2S,3S,11bS)-9,10-Dimethoxy-3-[2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。